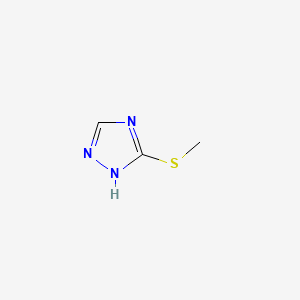

3-Methylthio-4H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOOUMQVKQIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341731 | |

| Record name | 3-Methylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-18-9 | |

| Record name | 3-Methylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7411-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methylthio-4H-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylthio-4H-1,2,4-triazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of thiosemicarbazide to form the key intermediate, 3-mercapto-4H-1,2,4-triazole, followed by a selective S-methylation. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from thiosemicarbazide proceeds through two primary transformations:

-

Step 1: Cyclization of Thiosemicarbazide. Thiosemicarbazide is reacted with formic acid to yield an intermediate formylthiosemicarbazide, which subsequently undergoes intramolecular cyclization under basic conditions to form 3-mercapto-4H-1,2,4-triazole.

-

Step 2: S-Methylation. The resulting 3-mercapto-4H-1,2,4-triazole is then methylated at the sulfur atom using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the final product, this compound.

The overall synthetic scheme is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

Synthesis of 3-Mercapto-4H-1,2,4-triazole

This procedure involves the initial formation of 1-formylthiosemicarbazide, followed by its cyclization.

Materials:

-

Thiosemicarbazide

-

Formic acid (88-90%)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Formation of 1-Formylthiosemicarbazide: In a round-bottom flask, thiosemicarbazide (1.0 mole) is added to formic acid (400 mL). The mixture is heated on a water bath at 80-90°C for 4 hours with occasional swirling. After cooling, the precipitated solid is filtered, washed with cold water, and dried to obtain 1-formylthiosemicarbazide.

-

Cyclization: The dried 1-formylthiosemicarbazide (0.5 moles) is added to a solution of sodium hydroxide (0.5 moles) in water (300 mL). The mixture is refluxed for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with cold water, and then recrystallized from ethanol or water to yield pure 3-mercapto-4H-1,2,4-triazole.

Synthesis of this compound

This procedure outlines the methylation of the thiol group of the triazole intermediate.

Materials:

-

3-Mercapto-4H-1,2,4-triazole

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methyl iodide (CH₃I)

-

Ethanol or Methanol

Procedure:

-

Deprotonation: 3-Mercapto-4H-1,2,4-triazole (0.1 mole) is dissolved in a solution of sodium hydroxide (0.1 mole) in ethanol (150 mL). The mixture is stirred at room temperature for 30 minutes to form the sodium salt of the thiol.

-

Methylation: Methyl iodide (0.11 mole) is added dropwise to the solution at room temperature with continuous stirring. The reaction mixture is then stirred for an additional 2-3 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is treated with cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 180-184 | White crystalline powder |

| 3-Mercapto-4H-1,2,4-triazole | C₂H₃N₃S | 101.13 | 218-222 | White to off-white crystalline solid |

| This compound | C₃H₅N₃S | 115.16 | 165-169[1] | White to pale yellow solid[1] |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Reaction Time (h) | Typical Yield (%) |

| Cyclization | Thiosemicarbazide, Formic acid, NaOH | 4-6 (reflux) | 70-85 |

| S-Methylation | 3-Mercapto-4H-1,2,4-triazole, CH₃I, NaOH | 2-3 | 80-95 |

Spectroscopic Data

The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods.

Table 3: Key Spectroscopic Data for 3-Mercapto-4H-1,2,4-triazole

| Spectroscopic Technique | Characteristic Peaks |

| FT-IR (KBr, cm⁻¹) | ~3100-2800 (broad, N-H and S-H stretching), ~1620 (C=N stretching), ~1280 (C=S stretching)[2] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (br s, 1H, SH), ~8.3 (s, 1H, CH), NH protons may be broad and exchangeable |

Table 4: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretching), ~2920 (C-H stretching of CH₃), ~1610 (C=N stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, CH), ~2.6 (s, 3H, S-CH₃), NH proton may be broad and exchangeable |

Logical Relationships and Workflow

The synthesis follows a clear and logical progression from readily available starting materials to the desired product.

References

Spectroscopic Characterization of 3-Methylthio-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-Methylthio-4H-1,2,4-triazole (CAS Number: 7411-18-9). Due to the absence of publicly available, specific spectral data for this compound in the conducted research, this document focuses on the requisite experimental protocols and presents illustrative data from analogous structures to guide researchers in their analytical endeavors.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active agents.[1] A thorough spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural verification. This guide outlines the standard spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H and ¹³C NMR Spectral Data (Illustrative)

While specific data for this compound is not available, the following tables provide expected chemical shift ranges and data from closely related, substituted triazole derivatives to serve as a reference.

Table 1: Illustrative ¹H NMR Data for Substituted 1,2,4-Triazole Analogs

| Functional Group | Compound | Solvent | Chemical Shift (δ) ppm |

| N-CH₃ | 4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol[2] | DMSO-d₆ | 3.55 (s, 3H) |

| S-CH₂ | 4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol[2] | DMSO-d₆ | 4.43 (s, 2H) |

| NH (triazole) | 5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine[3] | DMSO-d₆ | 12.67 (bs, 1H) |

Table 2: Illustrative ¹³C NMR Data for Substituted 1,2,4-Triazole Analogs

| Carbon Atom | Compound | Solvent | Chemical Shift (δ) ppm |

| C-3 (Triazole) | 5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine[3] | DMSO-d₆ | 157.1 |

| C-5 (Triazole) | 5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine[3] | DMSO-d₆ | 160.9 |

| S-CH₃ | 3-(1-ethyl-3-methylpyrazol-5-yl)-5-(methylthio)-4-(...)-4H-1,2,4-triazole[4] | CDCl₃ | (Not specified) |

Disclaimer: The data presented in Tables 1 and 2 are for analogous, substituted 1,2,4-triazole structures and are intended for illustrative purposes only. Actual chemical shifts for this compound may vary.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.

-

Filtration : To ensure a homogenous solution and prevent interference from particulate matter, filter the sample solution or carefully pipette the clear supernatant into a clean, undamaged 5 mm NMR tube.

-

Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Longer acquisition times may be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

Based on the structure of this compound, the following characteristic absorption bands are anticipated.

Table 3: Expected FT-IR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Triazole ring) | Stretching | 3100 - 3300 (broad) |

| C-H (Methyl group) | Stretching | 2850 - 3000 |

| C=N (Triazole ring) | Stretching | 1600 - 1411[1] |

| N=N (Triazole ring) | Stretching | 1570 - 1550[1] |

| C-S (Thioether) | Stretching | 600 - 800 |

Experimental Protocol for FT-IR Spectroscopy

For solid samples, one of the following preparation methods is typically employed:

-

KBr Pellet Method :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the finely ground mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) :

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometric Data

Table 4: Expected Mass-to-Charge Ratios (m/z)

| Ion Type | Description | Expected m/z |

| [M]⁺˙ | Molecular Ion (Radical Cation) | 115.02 |

| [M+H]⁺ | Protonated Molecular Ion | 116.03 |

| Fragment Ions | Result from the cleavage of the molecule. | Varies |

Molecular Formula: C₃H₅N₃S; Exact Mass: 115.02076[5]

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) interface.

-

Ionization : In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

-

Fragmentation : The excess energy imparted during ionization often causes the molecular ion to fragment in a predictable manner.

-

Mass Analysis : The resulting ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation or chromophores. For 1,2,4-triazole derivatives, UV absorption is typically observed in the 200-300 nm range.[1]

Expected UV-Vis Absorption Data

Thione-thiol tautomerism in mercapto-1,2,4-triazoles can be studied using UV spectroscopy, with ethanolic solutions often showing two maximum absorption bands between 252-256 nm and 288-298 nm.[1]

Table 5: Expected UV-Vis Absorption Maxima (λmax)

| Solvent | Expected λmax (nm) |

| Ethanol | ~250 - 300 |

| Methanol | ~250 - 300 |

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol).

-

Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement : Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Data Integration

The characterization of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques to build a cohesive and unambiguous structural assignment.

References

Spectroscopic Data for 3-Methylthio-4H-1,2,4-triazole: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 3-Methylthio-4H-1,2,4-triazole.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules. A thorough understanding of its structural and electronic properties is paramount for the design and synthesis of novel derivatives with tailored biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. This technical guide provides a summary of the available ¹H and ¹³C NMR data for this compound, alongside relevant experimental protocols.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H and ¹³C NMR Spectral Data

The anticipated ¹H NMR spectrum would likely show a signal for the N-H proton of the triazole ring, a singlet for the C-H proton of the triazole ring, and a singlet for the methyl protons of the methylthio group. The chemical shifts would be influenced by the solvent used.

Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the two carbon atoms of the triazole ring and one signal for the methyl carbon.

Experimental Protocols

Detailed experimental protocols for acquiring the NMR spectra of this compound would typically involve the following steps. Please note that as specific data was not found, this represents a general methodology.

General NMR Acquisition Protocol:

-

Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrument Setup: The NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence would be used.

-

The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay would be optimized based on the T₁ relaxation times of the protons.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon.

-

The spectral width would be set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans would be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a compound like this compound would follow a logical progression.

Caption: A logical workflow diagram illustrating the key steps in the acquisition and analysis of NMR data for structural elucidation.

Conclusion

While the 1,2,4-triazole moiety is of considerable importance, a specific and detailed public record of the ¹H and ¹³C NMR data for the parent this compound could not be located for this guide. The information provided herein outlines the expected spectral features and a generalized protocol for data acquisition and analysis. For definitive spectral data, researchers are advised to either perform the NMR experiments directly or consult specialized, proprietary chemical databases. This foundational spectroscopic information is crucial for the unambiguous characterization and further development of novel this compound derivatives in the field of drug discovery.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylthio-4H-1,2,4-triazole

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details experimental protocols, fragmentation patterns, and data interpretation, offering a foundational framework for the analysis of this and structurally related molecules.

Introduction

The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds.[1][2][3] The derivatization of this core, such as with a methylthio group at the 3-position, can significantly influence its physicochemical properties and biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[1] Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in various matrices.

This guide outlines the methodologies for analyzing this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and proposes its characteristic fragmentation pathways.

Experimental Protocols

The choice between GC-MS and LC-MS/MS will depend on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable 1,2,4-triazole derivatives.[4][5]

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

-

If necessary, perform derivatization to increase volatility, although the methylthio group may provide sufficient volatility.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

Instrumentation:

-

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly selective and sensitive technique, particularly for polar and less volatile compounds in complex matrices.[6]

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 ng/mL.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Instrumentation:

-

LC-MS/MS Parameters:

-

Injection Volume: 5 µL

-

Mobile Phase A: 0.1% Formic acid in Water.[1]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.4 mL/min.[1]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

-

Capillary Voltage: 4000 V.[1]

-

Drying Gas Temperature: 350°C.

-

Nebulizer Pressure: 40 psi.

-

Collision Gas: Nitrogen.

-

Proposed Fragmentation Pathways and Data

The following sections describe the predicted fragmentation of this compound (Molecular Weight: 115.16 g/mol ).

3.1. Electron Ionization (EI) Fragmentation

Under EI, the molecule is expected to produce a distinct molecular ion peak and undergo significant fragmentation.

Caption: Proposed EI fragmentation pathway for this compound.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Ion | Formula | Neutral Loss |

| 115 | [M]+• | [C3H5N3S]+• | - |

| 100 | [M - CH3]+• | [C2H2N3S]+• | •CH3 |

| 87 | [M - N2]+• | [C3H5NS]+• | N2 |

| 88 | [M - HCN]+• | [C2H4N2S]+• | HCN |

| 68 | [M - SCH3]+ | [C2H3N3]+ | •SCH3 |

3.2. Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, the molecule will be protonated to form the precursor ion [M+H]+. Tandem MS (MS/MS) of this ion will induce fragmentation.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. sciex.com [sciex.com]

Infrared Spectroscopy of 3-Methylthio-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 3-Methylthio-4H-1,2,4-triazole. This analysis is crucial for the structural elucidation and characterization of this important heterocyclic compound, which serves as a key building block in the development of various pharmaceutical agents.

Molecular Structure and Vibrational Modes

This compound is a five-membered heterocyclic ring containing three nitrogen atoms, substituted with a methylthio group at position 3. The infrared spectrum of this molecule is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and the triazole ring itself. The key vibrational modes include N-H stretching, C-H stretching of the methyl group and the triazole ring, C=N and N=N stretching within the ring, and C-S stretching of the methylthio group.

Experimental Protocol for Infrared Spectroscopy

A standardized experimental protocol is essential for obtaining high-quality and reproducible infrared spectra. The following methodology is a synthesis of best practices for the analysis of solid organic compounds like this compound.

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its characteristic functional groups and fingerprint region.

Materials and Equipment:

-

This compound (solid, high purity)

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Shimadzu FT-IR Spectrometer, PerkinElmer, or similar) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[1]

-

Sample holder for KBr pellets

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly clean and dry the agate mortar and pestle.

-

Place approximately 1-2 mg of the this compound sample into the mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Data Acquisition:

-

Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer's sample compartment.

-

Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

-

For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

-

The spectral resolution should be set to a suitable value, typically 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

Process the raw data using the spectrometer's software. This may include baseline correction and smoothing.

-

Identify the wavenumbers (cm⁻¹) of the major absorption peaks.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

-

The following diagram illustrates the general workflow for this experimental protocol:

Experimental Workflow for FT-IR Spectroscopy

Infrared Spectral Data and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic-like, triazole ring) |

| ~ 2950 - 2850 | Weak-Medium | C-H stretching (aliphatic, -SCH₃ group) |

| ~ 1620 - 1580 | Medium-Strong | C=N stretching (triazole ring) |

| ~ 1550 - 1450 | Medium-Strong | N=N stretching and ring skeletal vibrations |

| ~ 1450 - 1400 | Medium | C-H bending (asymmetric, -SCH₃ group) |

| ~ 1380 - 1350 | Weak | C-H bending (symmetric, -SCH₃ group) |

| ~ 1300 - 1200 | Medium-Strong | N-C=S stretching and other ring vibrations |

| ~ 1100 - 1000 | Medium | Ring breathing and other skeletal vibrations |

| ~ 700 - 650 | Medium-Weak | C-S stretching (-SCH₃ group) |

Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample (e.g., solid, solution) and intermolecular interactions (e.g., hydrogen bonding).

The following diagram illustrates the logical relationship between the key functional groups of this compound and their expected IR vibrational regions.

Functional Groups and IR Vibrational Regions

Conclusion

The infrared spectrum of this compound provides a valuable fingerprint for its identification and structural verification. The characteristic absorption bands corresponding to the triazole ring and the methylthio substituent are key diagnostic features. This technical guide offers a foundational understanding of the expected spectral features and a standardized protocol for their measurement, which are critical for researchers in medicinal chemistry and drug development. For unambiguous assignment of all vibrational modes, further studies employing computational methods such as Density Functional Theory (DFT) are recommended.[2]

References

An In-depth Technical Guide to the Chemical Properties of 3-Methylthio-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthio-4H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1,2,4-triazole core, it serves as a crucial building block for the synthesis of a wide array of molecules with diverse biological activities. The introduction of the methylthio group at the 3-position modulates the electronic and steric properties of the triazole ring, influencing its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound.

Chemical Properties and Data

The chemical and physical properties of this compound and its immediate precursor, 4H-1,2,4-triazole-3-thiol, are summarized in the table below for easy comparison. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | This compound | 4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₃H₅N₃S | C₂H₃N₃S |

| Molecular Weight | 115.16 g/mol | 101.13 g/mol |

| Melting Point | Not explicitly found, but related compounds have varied melting points. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol melts at 165-169 °C. | 218-220 °C |

| Appearance | Expected to be a solid at room temperature. | White to off-white crystalline powder. |

| Solubility | Soluble in common organic solvents. | Soluble in aqueous alkali solutions, DMF, and 1,4-dioxane. |

| ¹H NMR | Data not explicitly found for the 4H-tautomer. For 3-methylthio-1H-1,2,4-triazol-5-amine: δ ~2.5 ppm (s, 3H, SCH₃). | For 4-Methyl-4H-1,2,4-triazole-3-thiol: δ 3.55 (s, 3H, N-CH₃), 8.53 (s, 1H, triazole-H), 12.83 (s, 1H, SH). |

| ¹³C NMR | Data not explicitly found. | Data not explicitly found. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the S-methylation of its precursor, 4H-1,2,4-triazole-3-thiol. This reaction is a standard procedure in heterocyclic chemistry and can be achieved with high efficiency.

General Experimental Workflow

The synthesis of this compound is a two-step process starting from thiocarbohydrazide. The first step is the cyclization to form the 4H-1,2,4-triazole-3-thiol ring, followed by the S-methylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the common methods for the S-alkylation of triazole thiols.

Materials:

-

4H-1,2,4-triazole-3-thiol

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Ethanol or Acetone

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Deprotonation of the Thiol:

-

In a round-bottom flask, dissolve 4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone.

-

Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate (1 equivalent), to the solution.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the thiolate salt.

-

-

S-Methylation:

-

To the stirred solution of the thiolate, add methyl iodide (1-1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add cold water to precipitate the crude product.

-

Collect the solid by filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Reactivity and Further Transformations

The 3-methylthio group in this compound can be further functionalized, making it a versatile intermediate in organic synthesis. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at the 3-position of the triazole ring.

Conclusion

This compound is a valuable heterocyclic building block with a straightforward synthesis. Its chemical properties and the reactivity of the methylthio group allow for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceutical agents and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

Solubility of 3-Methylthio-4H-1,2,4-triazole in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Methylthio-4H-1,2,4-triazole in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound, a heterocyclic compound of interest in various research and development sectors. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document summarizes the available qualitative information for related compounds, provides a detailed, generalized experimental protocol for determining solubility, and presents a visual workflow to guide researchers in generating this critical data.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility data is critical for designing reaction conditions, developing purification strategies such as crystallization, and formulating products for biological or material science applications.

Despite a thorough search of scientific databases and literature, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. A patent for a related synthesis mentions the use of this compound in a mixture of tetrahydrofuran (THF) and water, which suggests some degree of solubility in these solvents, but does not provide quantitative values[1]. Qualitative statements for other substituted triazoles indicate they are generally "soluble in organic solvents"[2]. Given the lack of specific data, this guide provides the necessary protocols for researchers to determine these values experimentally.

Solubility Data of this compound

As of the date of this publication, quantitative solubility data for this compound in common organic solvents is not available in the reviewed literature. The following table is provided as a template for researchers to populate as data becomes available. For context, qualitative solubility information for structurally related compounds is included where available.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations / Notes |

| Methanol | 25 | Data Not Available | - |

| Ethanol | 25 | Data Not Available | - |

| Acetone | 25 | Data Not Available | A related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is soluble at 2.5% in acetone[3]. |

| Ethyl Acetate | 25 | Data Not Available | - |

| Dichloromethane | 25 | Data Not Available | - |

| Acetonitrile | 25 | Data Not Available | - |

| Toluene | 25 | Data Not Available | - |

| Hexane | 25 | Data Not Available | - |

| Dimethylformamide (DMF) | 25 | Data Not Available | A related triazole derivative is noted to be soluble in DMF[2]. |

| 1,4-Dioxane | 25 | Data Not Available | A related triazole derivative is noted to be soluble in 1,4-dioxane[2]. |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Used as a co-solvent in a reaction, suggesting some solubility[1]. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted and accurate technique[4].

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)

-

Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. The time required for equilibrium should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 30 minutes within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved solid particles. The filtration step should be performed quickly to minimize temperature changes.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Concentration Analysis:

-

Determine the concentration of the diluted solution using a pre-validated analytical method. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): An isocratic HPLC-UV method is often suitable. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be generated based on absorbance at a specific wavelength.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is straightforward but may be less accurate for low solubilities[2][5].

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

3-Methylthio-4H-1,2,4-triazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methylthio-4H-1,2,4-triazole. Due to the limited availability of in-depth, publicly accessible stability studies specifically for this compound, this guide synthesizes general principles of chemical stability, information on related triazole compounds, and standard practices for handling and storing sulfur-containing heterocyclic molecules.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. Degradation can be influenced by several factors, including temperature, light, humidity, pH, and the presence of oxidizing agents. Understanding these factors is crucial for ensuring the integrity and shelf-life of this compound in a research or drug development setting.

Forced degradation studies are a common practice in the pharmaceutical industry to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][2]

Recommended Storage Conditions

Based on available safety data sheets and general chemical handling principles, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a dry, cool, and well-ventilated place. Some suppliers recommend ambient temperatures, while for long-term storage, refrigeration (-20°C) is advisable. | Lower temperatures slow down the rate of chemical reactions, thus minimizing degradation. |

| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Light | Store in a light-resistant container. | Many organic molecules are susceptible to photodegradation upon exposure to UV or visible light. |

| Incompatibilities | Avoid strong oxidizing agents. | The thioether group can be susceptible to oxidation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure and the behavior of related compounds.

Hydrolysis

The triazole ring is generally stable to hydrolysis. However, under strong acidic or basic conditions, cleavage of the ring or modification of the substituents could occur. The methylthio group is generally stable to hydrolysis under neutral conditions.

Oxidation

The methylthio (-SCH3) group is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of the corresponding sulfoxide and sulfone.

Thermal Degradation

Studies on related 1,2,4-triazole-3-thiones suggest that the sulfur-containing analogues are generally less thermally stable than their oxygen counterparts. While this compound is a thioether and not a thione, this suggests that the carbon-sulfur bond may be a point of thermal lability.

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light. The specific photodegradation pathway would depend on the wavelength of light and the presence of photosensitizers.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

References

The Ascendant Role of 3-Methylthio-4H-1,2,4-triazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4H-1,2,4-triazole scaffold is a cornerstone in the development of novel therapeutic agents, renowned for its broad spectrum of biological activities. Among its numerous derivatives, the 3-Methylthio-4H-1,2,4-triazole core has emerged as a particularly promising pharmacophore. The introduction of the methylthio group at the 3-position often enhances lipophilicity and modulates the electronic properties of the triazole ring, leading to improved pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, potential applications, and biological evaluation of this compound derivatives in medicinal chemistry, with a focus on their antimicrobial, anticancer, and anticonvulsant properties.

Synthesis of the this compound Core

The primary synthetic route to this compound derivatives commences with the corresponding 4H-1,2,4-triazole-3-thione. This precursor is readily synthesized through the cyclization of thiosemicarbazide derivatives. The subsequent S-methylation is typically achieved by reacting the thione with a methylating agent, such as methyl iodide, in the presence of a base.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The methylthio group is believed to contribute to the molecule's ability to penetrate microbial cell membranes.

Quantitative Antimicrobial Data

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| TM-1 | Staphylococcus aureus | 16 | [1] |

| TM-1 | Bacillus subtilis | 20 | [1] |

| TM-2 | Escherichia coli | 25 | [1] |

| TM-2 | Salmonella typhi | 31 | [1] |

| TM-3 | Candida albicans | 24 | [1] |

| TM-3 | Aspergillus niger | 32 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Test Compounds: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

The anticancer properties of this compound derivatives have been investigated against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TC-1 | MCF-7 (Breast) | 16.78 | [2] |

| TC-2 | HepG2 (Liver) | 20.67 | [2] |

| TC-3 | Hela (Cervical) | 29 | [3] |

| TC-4 | A549 (Lung) | 14.8 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anticonvulsant Activity

Several this compound derivatives have exhibited promising anticonvulsant effects in preclinical models. Their mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Anticonvulsant Data

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| TA-1 | MES Test (Mice) | 38.5 | [5] |

| TA-2 | scPTZ Test (Mice) | 52.8 | [5] |

| TA-3 | 6 Hz Test (Mice) | 40.9 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Preparation: Adult male mice are used for the study. The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle (e.g., saline with a small amount of Tween 80).

-

Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis. Neurotoxicity is also assessed, often using the rotarod test, to determine a therapeutic index.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of antimicrobial, anticancer, and anticonvulsant therapy. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to explore and expand upon the medicinal applications of this important class of heterocyclic compounds. Further derivatization and structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for various biological targets.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylthio-4H-1,2,4-triazole: A Versatile Building Block in Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthio-4H-1,2,4-triazole is a key heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of a reactive methylthio group and the inherent biological activity of the 1,2,4-triazole core, make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis of this compound

The most common and direct route to this compound involves the S-alkylation of its corresponding thione precursor, 4H-1,2,4-triazole-3-thione. This reaction is typically carried out in the presence of a base and a methylating agent, such as methyl iodide.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from thiosemicarbazide, which is first cyclized to form the triazole-thione intermediate, followed by methylation.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4H-1,2,4-triazole-3-thione

A common method for the synthesis of 1,2,4-triazole-3-thiones is the alkaline cyclization of acylthiosemicarbazides. For the unsubstituted 4H-1,2,4-triazole-3-thione, the reaction can be initiated from thiosemicarbazide and formic acid.

| Step | Reagents & Conditions | Procedure |

| 1 | Thiosemicarbazide, Formic acid | A mixture of thiosemicarbazide and an excess of formic acid is heated under reflux for several hours. |

| 2 | Work-up | The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4H-1,2,4-triazole-3-thione. |

Synthesis of 3-(Methylthio)-4H-1,2,4-triazole

The S-methylation of 4H-1,2,4-triazole-3-thione is a straightforward alkylation reaction.

| Step | Reagents & Conditions | Procedure | Yield |

| 1 | 4H-1,2,4-triazole-3-thione, Base (e.g., K₂CO₃ or NaOH), Methyl iodide, Solvent (e.g., Acetone or Ethanol) | A mixture of 4H-1,2,4-triazole-3-thione and a base in a suitable solvent is stirred. Methyl iodide is added dropwise, and the mixture is stirred at room temperature or gentle reflux for a specified time. | Typically high |

| 2 | Work-up | The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography. | - |

A similar procedure for a substituted derivative, 3-(2-Fluorophenyl)-4-methyl-5-methylthio-4H-1,2,4-triazole, involves refluxing the corresponding thione with potassium carbonate and methyl iodide in acetone.[1]

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | C₃H₅N₃S | 115.16 | 165-169 |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | C₃H₆N₄S | 130.17 | 130-133 |

Data sourced from commercial supplier information and databases.[2]

The methylthio group in this compound is a versatile functional handle. It can be oxidized to the corresponding sulfoxide and sulfone, which modulates the electronic properties and biological activity of the molecule. The triazole ring itself contains several nitrogen atoms that can act as hydrogen bond acceptors or donors, contributing to interactions with biological targets.

Applications as a Building Block in Organic Synthesis

This compound serves as a versatile synthon for the construction of more complex molecules with diverse biological activities. The methylthio group can be displaced by various nucleophiles, or the triazole ring can be further functionalized.

Synthesis of Biologically Active Molecules

Derivatives of 3-methylthio-1,2,4-triazole have shown a wide range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.

Anticancer Agents: The 1,2,4-triazole scaffold is a common feature in many anticancer drugs. The ability of the triazole ring to interact with various biological targets, such as kinases and other enzymes, makes it a privileged structure in cancer drug discovery.

Neuroprotective Agents: Recent studies have highlighted the potential of 1,2,4-triazole derivatives as neuroprotective agents, particularly through the activation of the Nrf2 signaling pathway.

The Nrf2 Signaling Pathway in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. These genes encode for antioxidant and detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]

Some 1,2,4-triazole derivatives have been shown to activate this protective pathway, making them promising candidates for the treatment of neurodegenerative diseases and ischemic brain injury.[3][5]

Caption: Activation of the Nrf2 signaling pathway by 1,2,4-triazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals. Its straightforward synthesis, coupled with the reactivity of the methylthio group and the inherent biological relevance of the 1,2,4-triazole core, provides a robust platform for the creation of diverse molecular architectures. The demonstrated ability of its derivatives to modulate key biological pathways, such as the Nrf2 signaling cascade, underscores its potential in addressing a range of therapeutic areas, from oncology to neurodegenerative disorders. Further exploration of the chemical space around this scaffold is likely to yield novel and potent drug candidates.

References

- 1. prepchem.com [prepchem.com]

- 2. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Versatile Reactivity of the Methylthio Group in 3-Methylthio-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-Methylthio-4H-1,2,4-triazole scaffold is a pivotal building block in medicinal chemistry and materials science. The methylthio group at the 3-position imparts a unique reactivity profile, serving as a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this functional group, focusing on nucleophilic substitution and oxidation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of the methylthio group in this compound is primarily governed by two key features:

-

Leaving Group Ability: The methylthio (-SCH3) group, particularly when the sulfur is protonated or activated, can function as a competent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of nucleophiles at the C3 position of the triazole ring.

-

Oxidation Susceptibility: The sulfur atom of the methylthio group is susceptible to oxidation, enabling the formation of the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These transformations significantly modulate the electronic properties and potential biological activity of the triazole core.

A general overview of these reaction pathways is depicted below.

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

The displacement of the methylthio group by various nucleophiles is a cornerstone of the functionalization of the this compound core. This section details the reaction with amines and hydrazines.

Synthesis of 3-Amino-4H-1,2,4-triazole

The conversion of this compound to 3-Amino-4H-1,2,4-triazole is a crucial step in the synthesis of many biologically active compounds.

Experimental Protocol:

-

Materials: this compound, aqueous ammonia, pressure vessel.

-

Procedure: A mixture of this compound and a concentrated aqueous solution of ammonia is heated in a sealed pressure vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Reaction Conditions and Yields: Specific conditions and yields can vary depending on the scale and specific ammonia concentration. It is recommended to perform small-scale optimizations to determine the optimal temperature and reaction time.

Synthesis of 3-Hydrazino-4H-1,2,4-triazole

The reaction with hydrazine provides a direct route to 3-hydrazino-4H-1,2,4-triazole, a valuable intermediate for the synthesis of fused heterocyclic systems.

Experimental Protocol:

-

Materials: this compound, hydrazine hydrate, ethanol.

-

Procedure: this compound is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.[1]

-

Quantitative Data:

| Nucleophile | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Hydrazine | Hydrazine Hydrate | Ethanol | Reflux | 12 h | High | [1] |

Workflow for Nucleophilic Substitution:

Caption: General workflow for nucleophilic substitution reactions.

Oxidation Reactions

The sulfur atom in the methylthio group can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the amount of oxidizing agent used.

Synthesis of 3-Methylsulfinyl-4H-1,2,4-triazole (Sulfoxide)

Selective oxidation to the sulfoxide requires careful control of the stoichiometry of the oxidizing agent.

Experimental Protocol:

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure: To a solution of this compound in dichloromethane at 0 °C, a solution of one equivalent of m-CPBA in DCM is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

-

Quantitative Data:

| Oxidizing Agent | Equivalents | Solvent | Temperature | Yield (%) | Reference |

| m-CPBA | 1.0 | Dichloromethane | 0 °C | Not specified | General Method |

Synthesis of 3-Methylsulfonyl-4H-1,2,4-triazole (Sulfone)

Oxidation to the sulfone is typically achieved using an excess of the oxidizing agent.

Experimental Protocol:

-

Materials: this compound, hydrogen peroxide (H2O2), sodium tungstate (catalyst), acetic acid.

-

Procedure: this compound is dissolved in acetic acid, and a catalytic amount of sodium tungstate is added. An excess of hydrogen peroxide (typically >2 equivalents) is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the product is isolated by precipitation or extraction and purified by recrystallization.

-

Quantitative Data:

| Oxidizing Agent | Equivalents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| H2O2 | >2 | Sodium Tungstate | Acetic Acid | 55 °C | High | [2] |

| m-CPBA | >2 | - | Dichloromethane | Room Temp. | High | General Method |

Workflow for Oxidation:

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a vital heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic structure governs its reactivity, allowing for functionalization through both electrophilic and nucleophilic substitution reactions. This guide provides a detailed exploration of these reactions, offering insights into mechanisms, regioselectivity, and experimental protocols relevant to researchers, scientists, and drug development professionals. A large number of compounds incorporating the 1,2,4-triazole nucleus are commercially available, highlighting its importance.[4] The stability of this ring system to metabolism and its ability to act as a hydrogen bond donor and acceptor make it a valuable pharmacophore.[4]

Electronic Structure and Reactivity Overview

The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[5][6] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can interconvert rapidly.[5][7] The ring possesses 6π electrons, fulfilling Hückel's rule for aromaticity.

The electronic landscape of the ring is characterized by:

-

Electron-Rich Nitrogen Atoms: The three nitrogen atoms, particularly the pyridine-type nitrogens, concentrate electron density, making them the primary sites for electrophilic attack.[5][7]

-

Electron-Deficient Carbon Atoms: Both carbon atoms (C3 and C5) are bonded to electronegative nitrogen atoms, resulting in a significant electron deficiency (π-deficient character).[5] This renders them susceptible to attack by nucleophiles, especially under mild conditions.[5][7]

This inherent electronic dichotomy dictates the regioselectivity of substitution reactions: electrophiles target the nitrogen atoms, while nucleophiles target the carbon atoms.

Electrophilic Substitution Reactions

Electrophilic substitution on the 1,2,4-triazole ring occurs almost exclusively at the nitrogen atoms due to their high electron density and the deactivation of the carbon atoms.[5][7]

Protonation

The 1,2,4-triazole ring is weakly basic. Protonation readily occurs, typically at the N4 position, to form a stable triazolium cation.[5]

Alkylation

Alkylation is one of the most common and crucial electrophilic substitution reactions for this ring system. However, it is often complicated by a lack of regioselectivity, yielding a mixture of N1 and N4-substituted isomers.[5][8][9] The ratio of these isomers is highly dependent on the reaction conditions.

Factors Influencing Regioselectivity:

-

Base and Solvent: The choice of base and solvent system plays a critical role. For instance, using sodium ethoxide in ethanol as a base tends to favor N1 alkylation, whereas aqueous sodium hydroxide can produce mixtures.[5] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to consistently yield a high ratio of the N1 isomer.[9]

-

Microwave Conditions: Microwave-assisted synthesis using an ionic liquid as the solvent and potassium carbonate as the base has been developed as a green and efficient method for regioselective N1-alkylation.[10]

Table 1: Regioselectivity in the Alkylation of 1,2,4-Triazole

| Alkylating Agent | Base | Solvent | Conditions | Product Ratio (N1:N4) | Yield (%) | Reference |

| Methyl Sulfate | aq. NaOH | Water | Not specified | Mixture | Not specified | [5] |

| 4-Nitrobenzyl halides | Various | THF | Not specified | ~90:10 | High | [9] |

| Various alkyl halides | K₂CO₃ | Hexylpyridinium bromide | Microwave, 80°C, 10 min | N1-selective | 88 | [10] |

| Ethyl chloroacetate | Sodium methoxide | Not specified | Not specified | N1-product | Not specified | [5] |

Experimental Protocol: Regioselective N1-Alkylation using Microwave Conditions [10]

-

Reactant Preparation: In a microwave process vial, combine 1,2,4-triazole (1 mmol), the desired alkyl halide (1 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).

-

Solvent Addition: Add hexylpyridinium bromide (3 mL) to the vial to serve as the ionic liquid solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for the time specified for the particular alkyl halide (typically 10-15 minutes).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-alkyl-1,2,4-triazole.

Nitration

Nitration of the 1,2,4-triazole ring can be achieved using nitronium salts. The reaction initially yields N-nitro-1,2,4-triazoles.[11] These N-nitro intermediates are often unstable and can undergo rearrangement upon heating in an inert solvent to produce the more stable C-nitro derivatives (specifically, 3-nitro-1,2,4-triazoles).[11]

Experimental Protocol: Nitration of 1,2,4-Triazole Derivatives [11]

(Note: Nitronium salts like NO₂BF₄ are highly reactive and require careful handling in an anhydrous environment.)

-

Reactant Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend the 1,2,4-triazole derivative (1 eq.) in an anhydrous solvent such as sulfolane or acetonitrile.

-

Cooling: Cool the suspension to 0-5°C using an ice bath.

-

Reagent Addition: Add a solution of nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq.) in the same solvent dropwise, maintaining the internal temperature below 10°C.

-

Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Isolation of N-nitro intermediate: Carefully pour the reaction mixture into ice-water. The N-nitro-1,2,4-triazole may precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

-

Rearrangement to C-nitro product (optional): Dissolve the isolated N-nitro intermediate in an inert, high-boiling solvent (e.g., o-dichlorobenzene) and heat the solution at reflux. Monitor the rearrangement by TLC.

-

Purification: After the reaction is complete, cool the mixture and purify the resulting 3-nitro-1,2,4-triazole using crystallization or column chromatography.

Nucleophilic Substitution Reactions

The electron-deficient C3 and C5 positions of the 1,2,4-triazole ring are the targets for nucleophilic substitution. This is most readily achieved when a good leaving group, such as a halogen, is already present at one of these positions.

Substitution on Halogenated Triazoles